3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile
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Overview
Description
“3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C14H13N3O2 . It has a molecular weight of 255.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3O2/c1-19-13-5-3-11(4-6-13)14-12(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds, like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, has been explored. These syntheses are regiospecific, and their correct identification often requires single-crystal X-ray analysis. Such compounds exhibit unique conformational differences and crystal packing, highlighting their potential in material science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Docking and Quantum Chemical Calculations
- Studies involving similar compounds have been conducted using quantum chemical calculations and molecular docking. For example, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol's molecular structure and spectroscopic data were obtained from Density Functional Theory (DFT) calculations, providing insights into the molecule's geometry, vibrational spectra, and potential energy distribution. Such studies are crucial in understanding the molecular properties and potential biological effects of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives, like pyrazolo[1, 5-a]pyrimidine analogs, has been achieved using methods like ultrasound irradiation in aqueous media. These methods are environmentally benign, efficient, and yield compounds with promising anti-inflammatory and anti-cancer activities. This highlights the potential of such compounds in medicinal chemistry and drug discovery (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antimicrobial and Antifungal Applications
- Research has also delved into the antimicrobial and antifungal applications of related compounds. For instance, the biological applications of a similar compound, CPMPT, were screened for antimicrobial activity, demonstrating antifungal and antibacterial effects. This underlines the importance of such compounds in developing new antimicrobial agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Safety and Hazards
Properties
IUPAC Name |
3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-3-11(4-6-13)14-12(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGVYWMAWPXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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